molecular formula C9H10FNO B8298668 1-(4-Fluorophenyl)propan-1-one oxime

1-(4-Fluorophenyl)propan-1-one oxime

Cat. No. B8298668
M. Wt: 167.18 g/mol
InChI Key: BIJMVPFMARFJRN-UHFFFAOYSA-N
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Patent
US08269008B2

Procedure details

Hydroxylamine hydrochloride (7.5 g, 108 mmol) and sodium acetate (8.9 g, 108 mmol) were added to 50 mL of methanol and the resulting white slurry was stirred at room temperature for 30 min. 1-(4-Fluorophenyl)propan-1-one (15 g, 98.6 mmol) was added and the mixture was stirred at room temperature for 20 hours. Water (50 mL) was added and the mixture was stirred for 10 min. The product was extracted with EtOAc and the organic layer was washed with saturated NaHCO3 solution and dried over MgSO4. The solvent was evaporated in vacuo to give 16.4 g of the title compound. MS: (+) m/z 168.36 (M+1).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C([O-])(=O)C.[Na+].CO.[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=O)[CH2:19][CH3:20])=[CH:14][CH:13]=1>O>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[N:2][OH:3])[CH2:19][CH3:20])=[CH:14][CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting white slurry was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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